

Berzosertib monotherapy vs combination efficacy differences

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Compound Focus: Berzosertib

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Efficacy of Berzosertib in Combination Therapies

The following table summarizes the efficacy results of **Berzosertib** combined with various chemotherapeutic agents across different cancer types.

Combination Therapy	Cancer Type	Study Phase	Recommended Phase 2 Dose (RP2D)	Efficacy Findings (Objective Response Rate - ORR)
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| **Berzosertib + Cisplatin** [1] | Advanced Solid Tumours | Phase 1 | **Berzosertib**: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | 4/31 patients (despite prior platinum progression) [1] | | **Berzosertib + Cisplatin** [2] | Advanced Triple-Negative Breast Cancer (TNBC) | Phase 1b | **Berzosertib**: 140 mg/m² (D2, D9) Cisplatin: 75 mg/m² (D1) Q3W | ORR: 23.4% (11/47 patients) [2] | | **Berzosertib + Gemcitabine** [3] | Advanced Solid Tumours | Phase 1 | **Berzosertib**: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) Q3W | Most patients achieved Partial Response (PR) or Stable Disease (SD) [3] | | **Berzosertib + Gemcitabine** [4] | Advanced Non-Small Cell Lung Cancer (NSCLC) | Phase 1 Expansion | **Berzosertib**: 210 mg/m² (D2, D9) Gemcitabine: 1000 mg/m² (D1, D8) | ORR: 10.5% (4/38 patients); Higher ORR in patients with high TMB/LOH [4] | | **Berzosertib + Irinotecan** [5] | Advanced Solid Tumours (mostly Colorectal,

Pancreatic) | Phase 1 | **Berzosertib**: 270 mg/m² Irinotecan: 180 mg/m² Q2W | 2 Partial Responses in Pancreatic cancer patients with ATM alterations [5] |

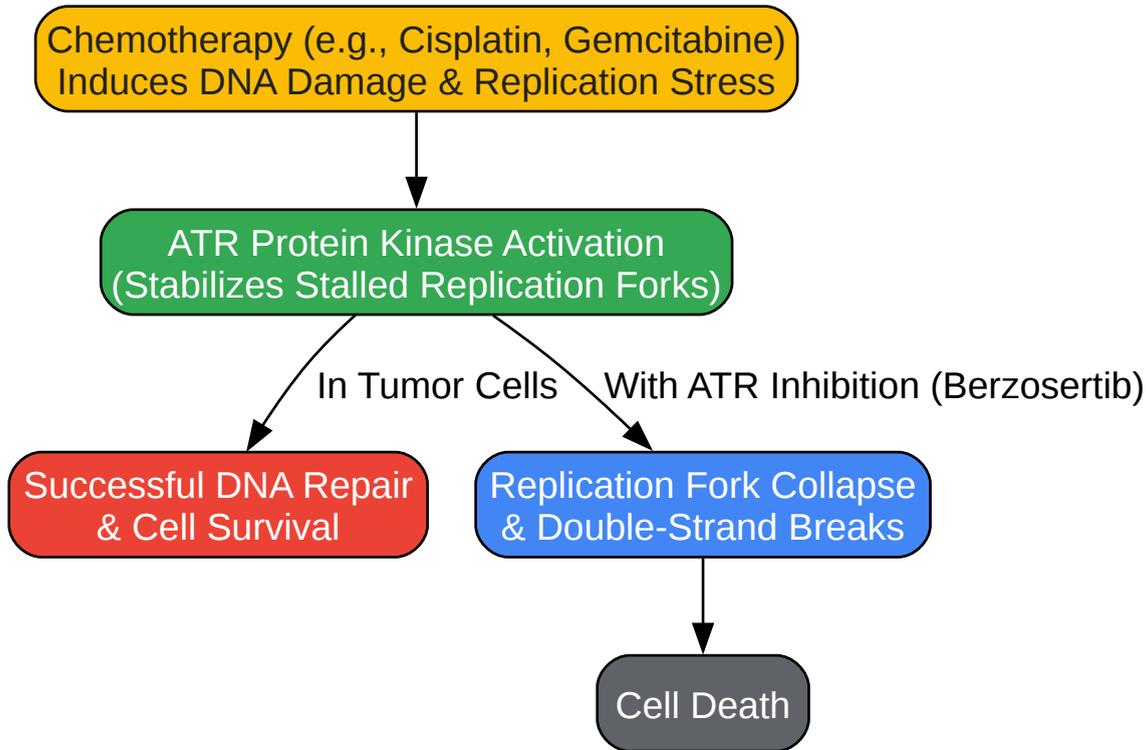
Key Experimental Protocols from Clinical Trials

The efficacy of **Berzosertib** combinations is highly dependent on specific dosing schedules. Below are the core methodologies from the clinical trials that demonstrated activity.

- **Berzosertib with Cisplatin (for Solid Tumors and TNBC) [1] [2]:**
 - **Dosing Schedule:** Administer **Cisplatin (75 mg/m²) intravenously on Day 1** of a 21-day cycle. Follow with **Berzosertib (140 mg/m²) intravenously on Days 2 and 9**. This 24-hour staggered administration is based on preclinical models showing maximal efficacy when ATR inhibition follows DNA damage induction [1].
 - **Patient Selection:** Trials enrolled adults with advanced solid tumors refractory to standard therapies. The TNBC cohort specifically required patients with germline BRCA wild-type status [2].
 - **Response Assessment:** Tumor response was evaluated by investigators using **RECIST version 1.1**. Radiological scans (CT or MRI) were performed at baseline, then every two cycles (or every 6-8 weeks) [6] [1].
- **Berzosertib with Gemcitabine (for Solid Tumors and NSCLC) [4] [3]:**
 - **Dosing Schedule:** Administer **Gemcitabine (1000 mg/m²) intravenously on Days 1 and 8** of a 21-day cycle. Follow with **Berzosertib (210 mg/m²) intravenously on Days 2 and 9** [4] [3].
 - **Exploratory Biomarker Analysis:** In the NSCLC cohort, association of efficacy with biomarkers like **Tumor Mutational Burden (TMB)** and **Loss of Heterozygosity (LOH)** was explored using tumor samples [4].
- **Berzosertib with Irinotecan (for Advanced Solid Tumors) [5]:**
 - **Dosing Schedule:** Administer **Irinotecan (180 mg/m²) and Berzosertib (270 mg/m²) every 2 weeks** in a 4-week cycle [5].
 - **Pharmacodynamic Analysis:** Some studies included tumor biopsies to assess DNA damage markers (e.g., γ H2AX, pNBS1) before and after treatment to confirm target engagement and mechanism of action [5].

Mechanism of Action & Rationale for Combination

The biological rationale for combining **Berzosertib** with DNA-damaging agents is well-established. The diagram below illustrates this synthetic lethality approach.



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The diagram shows that **Berzosertib** (an ATR inhibitor) creates a **synthetic lethality** effect. Cancer cells, especially those with underlying DNA repair defects (like TP53 mutations), are reliant on the ATR-mediated pathway to survive the DNA damage caused by chemotherapy. Inhibiting ATR with **Berzosertib** blocks this crucial survival signal, forcing the cancer cells into cell death [6] [1] [3].

Frequently Asked Questions for Researchers

- **Is **Berzosertib** effective as a monotherapy?** The clinical data from the search results primarily investigates **Berzosertib** in combination regimens. Its mechanism of action suggests it is most effective when used to impair the DNA damage response induced by other agents, and the clinical efficacy summarized above supports this combination strategy [6] [1] [3].

- **What is the critical factor in scheduling Berzosertib with chemotherapy? Timing is crucial.** Preclinical and clinical data indicate that administering **Berzosertib approximately 24 hours after chemotherapy** (e.g., Cisplatin or Gemcitabine) yields optimal efficacy. This schedule allows time for the chemotherapy to induce DNA damage and replication stress, which the tumor cell then depends on ATR to survive, making it maximally vulnerable to ATR inhibition [1] [3].
- **Are there biomarkers predictive of response to Berzosertib combinations?** While still exploratory, emerging evidence points to potential biomarkers. Responses to **Berzosertib + Irinotecan** were observed in patients with ATM alterations [5]. In a study of **Berzosertib + Gemcitabine** for NSCLC, higher response rates were seen in tumors with high Tumor Mutational Burden (TMB) and high Loss of Heterozygosity (LOH) [4]. Defects in the ATM-p53 signaling pathway are also thought to increase reliance on ATR, potentially conferring greater sensitivity [3].
- **What are the main safety concerns with these combinations?** The most common adverse events across trials are **myelosuppressive**, including anemia, thrombocytopenia, leukopenia, and neutropenia [6] [5] [1]. This is consistent with the mechanism of combining DNA-damaging agents. Dose reductions and monitoring are often necessary.

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